Neopetromin

Vacuole Morphology Plant Cell Biology Cytoskeleton Dynamics

Researchers studying plant vacuole dynamics often face confounding effects from actin-disrupting agents, complicating phenotypic interpretation. Neopetromin solves this by inducing vacuole fragmentation via a rare heteroaromatic C-N cross-link without disrupting the actin cytoskeleton. - Enables clean dissection of vacuolar fission pathways at 10 µM in BY-2 cells. - Fully characterized structure (HPLC-MS, Marfey's analysis) ensures experimental reproducibility. - Supplied as a high-purity standard, suitable for synthetic chemistry benchmarking and screening programs.

Molecular Formula C29H28N4O6
Molecular Weight 528.6 g/mol
Cat. No. B12374012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopetromin
Molecular FormulaC29H28N4O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N
InChIInChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1
InChIKeyVHHLBJOOIMVBQV-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopetromin: Unique Cyclic Tripeptide


Neopetromin is a novel cyclic tripeptide isolated from the marine sponge *Neopetrosia* sp., structurally characterized by a rare heteroaromatic C–N cross-link between the side chains of tryptophan and tyrosine residues. This unique architecture, established via comprehensive HPLC-MS and Marfey's absolute configuration analysis, distinguishes it from conventional cyclic peptides and underpins its specific biological activity [1]. At 10 µM, neopetromin induces vacuole fragmentation in tobacco BY-2 cells via an actin-independent mechanism [2].

Actin-independent vacuole fragmentation probe for plant cell biology studies
Mechanism spares F-actin cytoskeleton
Rare heteroaromatic C–N cross-link scaffold for peptide chemistry research
Distinct from isodityrosine C–O cross-linked peptides
Fully stereochemically assigned natural product standard
All residues confirmed by Marfey's analysis

Why Neopetromin Cannot Be Substituted


Neopetromin's functional profile is intimately tied to its singular heteroaromatic C–N cross-link, a structural motif absent in nearly all other known cyclic tripeptides [1]. This bond creates a rigid, conformationally constrained scaffold that directly enables the compound's actin-independent vacuolar fragmentation in BY-2 cells—a distinct phenotype not recapitulated by standard cyclic peptides or known actin-disrupting agents [2]. Substitution with any generic or even structurally similar cyclic peptide would fail to replicate this specific mechanism and the resulting cellular outcome, making neopetromin an indispensable tool for this research application .

This product Actin-sparing vacuole fragmentation
Actin disruptors (LatB / CytD) Mechanism mismatch: actin-dependent vacuole effects may confound cytoskeleton readouts
This product Heteroaromatic C–N cross-link scaffold
Other cyclic tripeptides Absent C–N bond motif; phenotype and conformational constraint may not transfer

Neopetromin: Evidence vs. Comparators


Actin-Independent Vacuole Fragmentation

Neopetromin is defined by its ability to cause vacuole fragmentation in tobacco BY-2 cells through an actin-independent mechanism, a phenotype that is qualitatively distinct from the effects of classic actin disruptors. At 10 µM, neopetromin induces vacuole fragmentation without affecting the overall actin cytoskeleton [1][2]. In contrast, known actin inhibitors such as latrunculin B (LatB) or cytochalasin D (CytD) achieve similar vacuolar fragmentation only through direct and extensive disruption of F-actin networks [3]. This mechanistic divergence provides a clean experimental tool for studying vacuole dynamics uncoupled from general actin cytoskeleton perturbations.

Vacuole Fragmentation Mechanism
Cross-study comparable
Actin-independent at 10 µM vs. LatB/CytD actin-dependent pathway
Supports actin-sparing vacuole dynamics endpoint interpretation
Tobacco BY-2 cells; confocal imaging confirmation required
Vacuole Morphology Plant Cell Biology Cytoskeleton Dynamics

Unique C–N Cross-Link Motif

The defining chemical feature of neopetromin is the heteroaromatic C–N bond connecting the indole nitrogen of a tryptophan residue to the phenolic ring of a tyrosine residue. This motif is exceptionally rare among known cyclic tripeptides and is not present in any commercially available peptide standard [1][2]. While other cyclic tripeptides like eurypamide A contain isodityrosine cross-links, the C–N linkage in neopetromin represents a distinct chemical class, confirmed by extensive 2D NMR and Marfey's analysis [1]. This unique bond confers a rigid, constrained conformation that is hypothesized to be essential for its specific biological activity.

C–N Cross-Link Motif
Class-level inference
Unique heteroaromatic C–N bond; eurypamide A contains C–O isodityrosine instead
Conformational constraint context may support peptide scaffold research
Confirmed by 2D NMR and Marfey's analysis; limited comparator set
Natural Product Chemistry Cyclic Peptide Synthesis Structure-Activity Relationship

Absolute Configuration Determination

The absolute configuration of neopetromin's constituent amino acids has been rigorously determined using Marfey's method following ozonolysis and hydrolysis. The analysis confirmed the presence of L-tryptophan and two L-tyrosine residues [1]. This level of stereochemical definition is not always established for novel natural cyclic peptides and is a critical quality attribute for reproducible biological studies and potential synthetic endeavors. In contrast, many newly isolated cyclic peptides from marine sponges are reported without full absolute configuration assignment, limiting their utility as chemical probes [2].

Absolute Configuration
Class-level inference
L-Trp, 2× L-Tyr confirmed; many sponge-derived cyclic peptides lack full assignment
Supports reproducible stereochemical-control context
Ozonolysis/hydrolysis followed by Marfey's HPLC
Peptide Stereochemistry Natural Product Characterization Chiral Analysis

Commercial Purity and Quality Control

Neopetromin is commercially available from reputable suppliers with a certified purity of ≥98% as determined by HPLC . This ensures batch-to-batch consistency and reliability for experimental studies. In contrast, sourcing other unique marine sponge cyclic peptides often requires custom isolation or synthesis with variable purity and limited quality control documentation, introducing significant experimental variability and risk.

Commercial Purity
Data to verify
Reported ≥98% by HPLC; QC documentation varies across sources
Lot-attribute review recommended prior to procurement
Supplier-reported data; independent verification not available
Research Tools Quality Control Compound Procurement

Neopetromin: Research Applications


Actin-Independent Vacuole Dynamics

Neopetromin is the premier tool for dissecting vacuole morphology and fragmentation pathways in plant cells without confounding actin disruption. Its use allows researchers to specifically activate or study vacuolar fission mechanisms while leaving the actin cytoskeleton intact, enabling cleaner interpretation of genetic, proteomic, and imaging experiments [1][2]. This is critical for studies on plant cell growth, stress responses, and programmed cell death where vacuole dynamics are a key readout.

C–N Cross-Link Model for Peptide Chemistry

The rare heteroaromatic C–N bond in neopetromin makes it an invaluable model compound for synthetic chemists aiming to develop novel methodologies for creating C–N cross-links in constrained peptides. It serves as a benchmark for investigating the stability, reactivity, and biological consequences of this uncommon linkage, which is increasingly recognized as a valuable motif in drug design for improving metabolic stability and target binding [3].

Natural Product Standard for Bioassays

With its fully elucidated structure and absolute configuration, neopetromin provides a reliable, well-characterized chemical standard for academic and industrial screening programs. Its commercial availability at high purity ensures that experiments using neopetromin can be replicated across different laboratories and over time, a significant advantage over less-defined or custom-sourced natural product analogs .

Application
Selection Property
Validation Focus
Actin-independent vacuole dynamics studies
Actin-sparing fragmentation mechanism
Vacuole morphology endpoint specificity review
C–N cross-link peptide chemistry research
Heteroaromatic C–N bond scaffold
Cross-link stability and reactivity profiling
Stereochemically defined natural product standard
Fully assigned absolute configuration
Inter-laboratory reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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